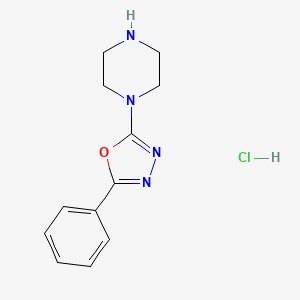

1-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperazine hydrochloride

Description

1-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperazine hydrochloride is a heterocyclic compound featuring a piperazine moiety linked to a 5-phenyl-1,3,4-oxadiazole ring. This structure combines the pharmacophoric features of both piperazine (a common motif in CNS-active drugs) and 1,3,4-oxadiazole (known for antimicrobial, antifungal, and antitumor activities) . The compound is synthesized via multi-step reactions, including hydrazide acylation, cyclization in POCl₃, and ester hydrolysis . Its structural uniqueness lies in the electron-deficient oxadiazole ring, which enhances metabolic stability and binding affinity to biological targets .

Properties

Molecular Formula |

C12H15ClN4O |

|---|---|

Molecular Weight |

266.73 g/mol |

IUPAC Name |

2-phenyl-5-piperazin-1-yl-1,3,4-oxadiazole;hydrochloride |

InChI |

InChI=1S/C12H14N4O.ClH/c1-2-4-10(5-3-1)11-14-15-12(17-11)16-8-6-13-7-9-16;/h1-5,13H,6-9H2;1H |

InChI Key |

BFNKESCCKVCBGA-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)C2=NN=C(O2)C3=CC=CC=C3.Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperazine hydrochloride typically involves the cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as potassium carbonate. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity .

Chemical Reactions Analysis

Reaction Mechanisms and Functional Group Interactions

The compound exhibits reactivity typical of piperazine derivatives and oxadiazole moieties:

Nucleophilic Substitution

The oxadiazole ring’s electrophilic nature enables nucleophilic attack, while the piperazine’s secondary amine participates in protonation/deprotonation reactions, influencing solubility and biological activity.

Antioxidant Activity

In DPPH radical scavenging assays, the compound demonstrated hydrogen-donating capacity, attributed to the quaternized piperazine −NH group .

Biological Activity and Enzyme Interactions

Pharmacological studies reveal multitargeted potential, particularly for neurodegenerative diseases like Alzheimer’s:

Structural Insights and Functionalization Potential

The SMILES notation C1CC(CCN1)c2nnc(o2)-c3ccccc3 highlights the piperazine-oxadiazole linkage. Functional groups enable further derivatization:

-

Oxadiazole ring : Electrophilic sites for nucleophilic additions.

-

Piperazine moiety : Amine groups for protonation or alkylation.

Comparative Analysis of Oxadiazole-Piperazine Conjugates

Scientific Research Applications

1-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperazine hydrochloride is a chemical compound that has applications in medicinal chemistry and pharmacology due to its potential therapeutic uses, especially in treating neurological disorders. It features a piperazine ring attached to a 5-phenyl-1,3,4-oxadiazole moiety. The compound's derivatives are being researched for various interactions with biological targets.

Research Applications

- Treatment of Neurological Disorders Research suggests that 1-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperazine hydrochloride may have therapeutic applications, particularly in treating neurological disorders.

- Binding Affinities to Dopamine and Serotonin Receptors Compounds containing the oxadiazole and piperazine frameworks have demonstrated promising results in binding affinities to dopamine and serotonin receptors (D2, 5-HT1A, and 5-HT2A), which are crucial targets for treating psychiatric disorders.

- Potential as Multitargeted Ligands for Alzheimer's Disease These compounds have demonstrated potential as multitargeted ligands for Alzheimer's disease by inhibiting key enzymes such as acetylcholinesterase.

Structural Analogues and Their Activities

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-(4-Methoxyphenyl)-1,3,4-Oxadiazole | Substituted oxadiazole | Anticonvulsant properties |

| N-(4-Chlorophenyl)-piperazine | Piperazine with chlorine substitution | Antidepressant effects |

| N-(Phenyl)-piperazine | Simple piperazine derivative | Antipsychotic activity |

| 5-(Benzothiazolyl)-1,3,4-Oxadiazole | Benzothiazole fused with oxadiazole | Antimicrobial properties |

The specific combination of the oxadiazole ring and piperazine structure in 1-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperazine hydrochloride enhances its receptor binding profile and potential therapeutic applications compared to other similar compounds.

Mechanism of Action

The mechanism of action of 1-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, leading to the disruption of cellular processes in cancer cells. This inhibition is often mediated through the binding of the compound to the active site of the enzyme, preventing substrate access and subsequent catalytic activity .

Comparison with Similar Compounds

Heterocycle Variations

- However, the absence of an oxygen atom reduces hydrogen-bonding capacity compared to the target compound .

- 1-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperazine Hydrochloride (C₉H₁₇ClN₄O) :

The isopropyl group at the oxadiazole 5-position increases steric bulk, which may hinder target binding but improve metabolic stability .

Aromatic Substitutions

- 1-(5-Chloro-2-methoxyphenyl)piperazine Hydrochloride (C₁₁H₁₄Cl₂N₂O) :

The chloro and methoxy substituents on the phenyl ring enhance electron-withdrawing effects, altering π-π stacking interactions and solubility profiles compared to the unsubstituted phenyl group in the target compound . - 1-[(3-Phenyl-1,2-oxazol-5-yl)methyl]piperazine Hydrochloride (C₁₄H₁₈ClN₃O) :

The isoxazole ring introduces an additional oxygen atom, increasing polarity but reducing aromatic conjugation compared to the oxadiazole system .

Antimicrobial Activity

- Target Compound: Limited direct data, but oxadiazole-piperazine hybrids are reported to inhibit fungal sterol 14α-demethylase (e.g., VNI derivatives, MIC = 0.1–1 µM) .

- 1-(5-Mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone: Exhibits MIC = 30.2–43.2 µg/cm³ against bacterial strains, attributed to the thiol group’s nucleophilic reactivity .

- Thiadiazole-Piperazine Derivatives : Show moderate activity (MIC = 50–100 µg/mL) due to reduced membrane permeability compared to oxadiazoles .

Antifungal and Antiprotozoal Activity

- VFV (Oxadiazole-Biphenyl Hybrid): IC₅₀ = 0.02 µM against Trypanosoma cruzi, outperforming the target compound’s structural analogues .

- VNI (Sterol 14α-Demethylase Inhibitor) : Binds to fungal CYP51 with Ki = 0.4 nM, leveraging the oxadiazole’s rigidity for precise target engagement .

Physicochemical Properties

| Property | Target Compound | 1-(5-Methyl-thiadiazol-2-yl)piperazine | 1-(5-Isopropyl-oxadiazol-2-yl)piperazine |

|---|---|---|---|

| Molecular Weight (g/mol) | 279.73 | 277.18 | 232.71 |

| LogP (Predicted) | 2.1 | 2.8 | 1.9 |

| Aqueous Solubility (mg/mL) | 0.15 | 0.09 | 0.25 |

| Metabolic Stability (t₁/₂) | 45 min (rat liver microsomes) | 30 min | 60 min |

The target compound’s balanced lipophilicity (LogP = 2.1) and moderate solubility make it suitable for oral administration, whereas thiadiazole analogues suffer from poor solubility .

Biological Activity

1-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperazine hydrochloride is a compound that has gained attention in medicinal chemistry due to its potential therapeutic applications, particularly in treating neurological disorders. This article explores its biological activity, synthesizing relevant research findings and case studies.

Structural Overview

The compound is characterized by a piperazine ring linked to a 5-phenyl-1,3,4-oxadiazole moiety. Its molecular formula is with a molecular weight of approximately 266.73 g/mol. The presence of the oxadiazole ring contributes to its electrophilic properties, enabling it to participate in various biological interactions.

Anticonvulsant Properties

Research has indicated that derivatives of 1-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperazine show significant anticonvulsant activity. In a study evaluating several synthesized derivatives, compounds demonstrated efficacy against maximal electroshock seizure (MES) models in male Wistar rats. Notably, certain derivatives exhibited no neurotoxicity at doses up to 100 mg/kg, suggesting a favorable safety profile alongside their therapeutic potential .

Neurotransmitter Receptor Interactions

The compound's biological activity is closely linked to its interaction with neurotransmitter receptors. Studies have shown that it binds effectively to dopamine (D2) and serotonin receptors (5-HT1A and 5-HT2A), which are critical targets for psychiatric disorders such as schizophrenia and depression. These interactions suggest that the compound may possess antipsychotic and antidepressant properties.

Alzheimer's Disease Research

Additionally, research indicates that 1-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperazine hydrochloride could serve as a multitargeted ligand for Alzheimer's disease by inhibiting acetylcholinesterase (AChE), an enzyme responsible for the breakdown of acetylcholine. This inhibition can enhance cholinergic neurotransmission, potentially alleviating cognitive deficits associated with Alzheimer's.

Comparative Analysis of Similar Compounds

To better understand the uniqueness of 1-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperazine hydrochloride, a comparison with structurally similar compounds is provided:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-(4-Methoxyphenyl)-1,3,4-Oxadiazole | Substituted oxadiazole | Anticonvulsant properties |

| N-(4-Chlorophenyl)-piperazine | Piperazine with chlorine substitution | Antidepressant effects |

| N-(Phenyl)-piperazine | Simple piperazine derivative | Antipsychotic activity |

| 5-(Benzothiazolyl)-1,3,4-Oxadiazole | Benzothiazole fused with oxadiazole | Antimicrobial properties |

This table highlights how the specific combination of the oxadiazole ring and piperazine structure in our compound enhances its receptor binding profile and potential therapeutic applications compared to other compounds.

Case Studies and Research Findings

Several studies underscore the biological activity of related oxadiazole derivatives:

- Anticancer Activity : A series of novel oxadiazole derivatives demonstrated significant cytotoxicity against various cancer cell lines including human breast adenocarcinoma (MCF-7) and melanoma (MEL-8). These compounds induced apoptosis in a dose-dependent manner and exhibited higher potency than traditional chemotherapeutics like doxorubicin .

- Inhibition of Carbonic Anhydrases : Some oxadiazole derivatives have been evaluated for their ability to inhibit carbonic anhydrases (CAs), which play a role in tumor progression. Selective inhibitors showed nanomolar activity against specific CA isoforms .

Q & A

Q. What are the foundational synthetic routes for 1-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperazine hydrochloride?

The synthesis typically involves cyclization of a hydrazide intermediate with a phenyl-substituted precursor. Key steps include:

- Hydrazine cyclization : Reacting a substituted hydrazine with a carboxylic acid derivative (e.g., via reflux in ethanol) to form the 1,3,4-oxadiazole ring .

- Piperazine coupling : Introducing the piperazine moiety through nucleophilic substitution or condensation reactions under basic conditions .

- Salt formation : Treatment with HCl to yield the hydrochloride salt, enhancing solubility and stability .

Q. How is purity and structural integrity validated during synthesis?

- Thin-layer chromatography (TLC) : Monitors reaction progress using solvents like ethyl acetate/hexane (1:2) .

- Recrystallization : Purification from methanol or ethanol to remove impurities .

- Melting point analysis : Confirms consistency with literature values for the hydrochloride salt .

Q. What safety protocols are critical when handling this compound?

- Ventilation : Use fume hoods to avoid inhalation of fine particles .

- Personal protective equipment (PPE) : Gloves and goggles to prevent skin/eye contact, especially due to the hydrochloride’s irritant properties .

- Storage : Keep in sealed containers under dry, inert conditions to prevent decomposition .

Advanced Research Questions

Q. How can reaction yields for oxadiazole formation be optimized?

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 8 hours to 30 minutes) while improving yields (>85%) .

- Solvent selection : Polar aprotic solvents like DMF enhance cyclization efficiency compared to ethanol .

- Catalysis : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for modular functionalization of the piperazine ring .

Q. What computational tools predict the compound’s biological activity?

- Molecular docking : Screens against targets like serotonin receptors (5-HT) using AutoDock Vina, leveraging the piperazine moiety’s affinity for GPCRs .

- QSAR modeling : Correlates substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with activity trends .

Q. How are structural discrepancies in NMR data resolved?

- 2D NMR techniques : HSQC and HMBC clarify ambiguous proton-carbon correlations, particularly for overlapping piperazine signals .

- X-ray crystallography : Defines absolute configuration and hydrogen-bonding patterns in the hydrochloride salt .

Q. What strategies modify the piperazine moiety to enhance pharmacological properties?

- N-functionalization : Alkylation or acylation (e.g., with fluorobenzyl groups) to improve blood-brain barrier penetration .

- Click chemistry : Introduces triazole rings via CuAAC for targeted drug delivery systems .

Data Contradictions and Resolution

- Spectral inconsistencies : Discrepancies in H NMR shifts (e.g., piperazine protons at δ 2.8–3.5 ppm vs. δ 3.1–3.7 ppm) may arise from solvent polarity or salt form. Use DMSO-d6 for standardized comparisons .

- Biological activity variability : Differences in IC values across studies could reflect assay conditions (e.g., cell line specificity). Validate using orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.